AZ960

Catalog No.
S548072
CAS No.
905586-69-8
M.F
C18H16F2N6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ960

CAS Number

905586-69-8

Product Name

AZ960

IUPAC Name

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

Molecular Formula

C18H16F2N6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1

InChI Key

SUNXHXDJOIXABJ-NSHDSACASA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile, AZ 960, AZ-960, AZ960 cpd

Canonical SMILES

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F

Isomeric SMILES

CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F

The exact mass of the compound (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile is 354.14045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZ960 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), exhibiting high affinity with a reported kinase inhibition constant (Ki) of 0.45 nM [REFS-1, REFS-2]. It is frequently utilized as a research tool to investigate signaling pathways driven by both wild-type and mutated JAK2, particularly the V617F variant associated with myeloproliferative neoplasms [1]. The compound functions by competing with ATP at the kinase catalytic site, thereby blocking downstream phosphorylation events, including the activation of STAT3/5 proteins, and has been shown to inhibit cell proliferation in JAK2-dependent cell lines with GI50 values in the low nanomolar range [REFS-1, REFS-3].

Kinase inhibitors are not functionally interchangeable due to significant differences in their kinome selectivity profiles. Substituting AZ960 with a broader-spectrum or pan-JAK inhibitor, such as the JAK1/JAK2 inhibitor Ruxolitinib, can introduce confounding variables by simultaneously blocking JAK1-mediated signaling pathways [1]. This is critical in studies designed to isolate JAK2-specific effects. Furthermore, off-target activities differ between inhibitors; for instance, AZ960 shows activity against kinases like Aurora-A at concentrations approximately 200-fold higher than its JAK2 Ki, a profile distinct from other tool compounds [2]. Using a non-equivalent substitute can lead to misinterpretation of experimental outcomes, making it essential to select an inhibitor with a well-defined selectivity window appropriate for the biological question.

Sub-Nanomolar Biochemical Potency for High-Confidence Target Engagement

AZ960 demonstrates exceptional biochemical potency against JAK2 kinase with a reported inhibition constant (Ki) of 0.45 nM [1]. This high affinity compares favorably to other selective JAK2 inhibitors used as tool compounds, such as Fedratinib (TG101348), which has a reported IC50 of 3 nM [2].

Evidence DimensionBiochemical Potency vs. JAK2
Target Compound DataKi = 0.45 nM
Comparator Or BaselineFedratinib (TG101348): IC50 = 3 nM
Quantified DifferenceApproximately 6.7-fold higher affinity (comparing Ki to IC50)
ConditionsIn vitro biochemical kinase assays.

Higher biochemical potency allows for the use of lower concentrations in assays, reducing both cost-per-experiment and the risk of off-target effects.

Differentiated Cellular Selectivity for JAK2-Driven Proliferation Over Other JAK Isoforms

In Ba/F3 cells engineered to depend on specific JAK family members for proliferation, AZ960 demonstrates clear selectivity for JAK2. The compound inhibited TEL-JAK2 driven cell proliferation with a GI50 of 25 nM, while being significantly less active against cells driven by TEL-JAK1 (GI50 = 230 nM) and TEL-JAK3 (GI50 = 279 nM) [1].

Evidence DimensionCellular Anti-proliferative Activity (GI50)
Target Compound DataTEL-JAK2 driven cells: 25 nM
Comparator Or BaselineTEL-JAK1 driven cells: 230 nM; TEL-JAK3 driven cells: 279 nM
Quantified Difference9.2-fold selective for JAK2 vs. JAK1; 11.2-fold selective for JAK2 vs. JAK3
ConditionsAnti-proliferation assay in TEL-JAK fusion-driven Ba/F3 cells.

This functional selectivity in a cellular context provides strong evidence that observed biological effects are due to JAK2 inhibition, not confounding activity against other JAK isoforms.

Defined Solubility in Standard Laboratory Solvents for Reliable Stock Preparation

AZ960 exhibits well-characterized solubility in common laboratory solvents, including DMSO (≥20 mg/mL) and DMF (20 mg/mL), while being insoluble in water [REFS-1, REFS-2]. This contrasts with the general challenge of poor or unpredictable solubility for many kinase inhibitors, which can lead to compound precipitation and inaccurate dosing in aqueous cell culture media or buffers [1].

Evidence DimensionSolubility
Target Compound DataDMSO: ≥20 mg/mL; DMF: 20 mg/mL
Comparator Or BaselineGeneral class issue of poor aqueous solubility for kinase inhibitors.
Quantified DifferenceNot applicable (Qualitative advantage)
ConditionsStandard laboratory temperature and pressure.

Predictable solubility in standard organic solvents prevents compound precipitation in stock solutions and assay buffers, ensuring accurate and reproducible experimental concentrations.

Selective Inhibition of JAK2 V617F in Hematological Malignancy Models

For researchers investigating the specific role of the JAK2 V617F mutation in cell lines (e.g., SET-2) or animal models of myelofibrosis and polycythemia vera. The high potency and demonstrated cellular selectivity of AZ960 ensure that observed effects on cell proliferation and apoptosis are directly attributable to the inhibition of the intended kinase target [1].

Establishing a High-Potency Baseline in Kinase Inhibitor Screening

In drug discovery workflows, AZ960 serves as an ideal positive control and reference compound for screening and characterizing novel JAK2 inhibitors. Its sub-nanomolar Ki provides a high-potency benchmark against which to measure the relative activity of new chemical entities [1].

Dissecting JAK2 vs. JAK1/3 Signaling in Cytokine Response Studies

For studies aiming to differentiate the downstream signaling consequences of JAK2 inhibition versus those of other JAK family members. The compound's 9-to-11-fold cellular selectivity for JAK2 over JAK1 and JAK3 allows for the targeted interrogation of JAK2-dependent pathways, which would be obscured by using a less selective, pan-JAK inhibitor [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

354.14045086 Da

Monoisotopic Mass

354.14045086 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M63IS9PTJF

Other CAS

905586-69-8

Wikipedia

Az-960

Dates

Last modified: 08-15-2023
1: Ikezoe T, Kojima S, Furihata M, Yang J, Nishioka C, Takeuchi A, Isaka M, Koeffler HP, Yokoyama A. Expression of p-JAK2 predicts clinical outcome and is a potential molecular target of acute myelogenous leukemia. Int J Cancer. 2011 Nov 15;129(10):2512-21. doi: 10.1002/ijc.25910. Epub 2011 Apr 8. PubMed PMID: 21207414.
2: Yang J, Ikezoe T, Nishioka C, Furihata M, Yokoyama A. AZ960, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells. Mol Cancer Ther. 2010 Dec;9(12):3386-95. doi:  10.1158/1535-7163.MCT-10-0416. PubMed PMID: 21159615.
3: Gozgit JM, Bebernitz G, Patil P, Ye M, Parmentier J, Wu J, Su N, Wang T, Ioannidis S, Davies A, Huszar D, Zinda M. Effects of the JAK2 inhibitor, AZ960, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2. J Biol Chem. 2008 Nov 21;283(47):32334-43. doi: 10.1074/jbc.M803813200. Epub 2008 Sep 4. PubMed PMID: 18775810.

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